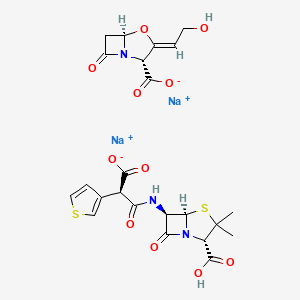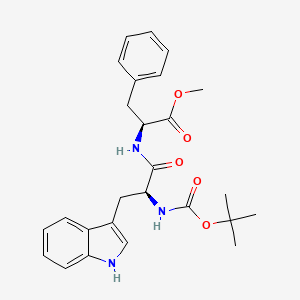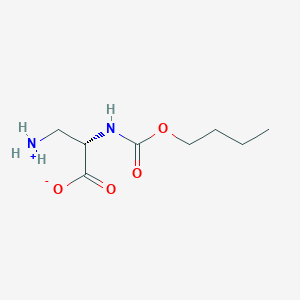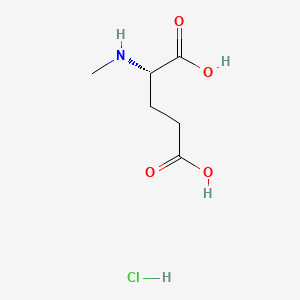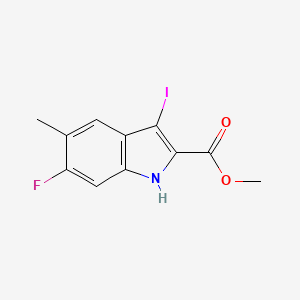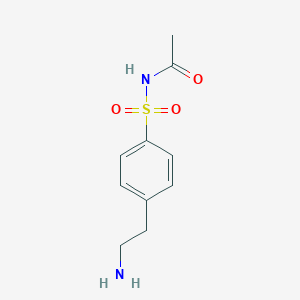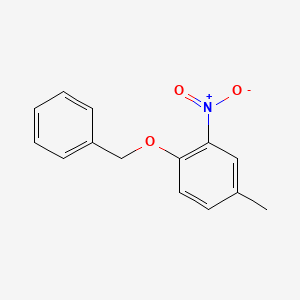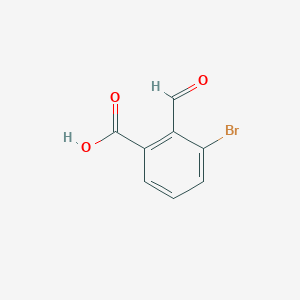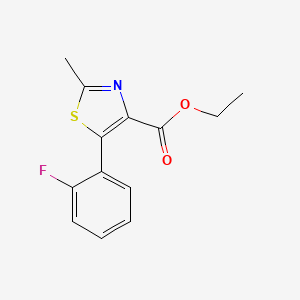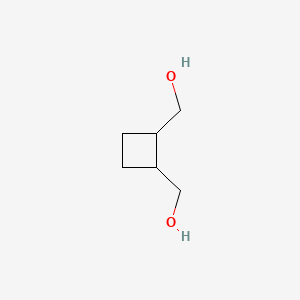
1,2-Cyclobutanedimethanol
Vue d'ensemble
Description
1,2-Cyclobutanedimethanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Cyclobutanedimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Cyclobutanedimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Properties : A study conducted by Rieke et al. (1977) explored the electrochemical characteristics of cyclic 1,2-diones, closely related to 1,2-Cyclobutanedimethanol. This research provides insights into the antiaromatic destabilization of cyclobutenedione upon reduction, which is crucial for understanding the electrochemical behavior of similar compounds (Rieke, White, Rhyne, Gordon, Mcomie, & Hacker, 1977).
Synthesis Applications : Xu Zhao-hui (2011) detailed the synthesis of 1,1-cyclobutanedimethanoldimethyl ether, a derivative of 1,2-Cyclobutanedimethanol, highlighting its applications in polypropylene catalysts. This research underscores the significance of 1,2-Cyclobutanedimethanol in industrial chemical synthesis and catalyst development (Xu Zhao-hui, 2011).
Biological Activities : Dembitsky (2007) reviewed novel natural cyclobutane-containing alkaloids, including compounds structurally similar to 1,2-Cyclobutanedimethanol. These compounds exhibit antimicrobial, antibacterial, anticancer, and other biological activities, indicating the potential medicinal relevance of cyclobutane derivatives (Dembitsky, 2007).
Anesthetic Studies : North and Cafiso (1997) investigated halogenated cyclobutanes (related to 1,2-Cyclobutanedimethanol) for their anesthetic properties and membrane interactions, providing insights into their potential medical applications (North & Cafiso, 1997).
Material Science : Research by Ciocirlan et al. (2010) on binary mixtures involving cyclohexanone and chloroalkanes, which are structurally related to 1,2-Cyclobutanedimethanol, revealed insights into molecular interactions and structural effects. This is relevant for the development of new materials and understanding solvent interactions (Ciocirlan et al., 2010).
Chemical Reactions and Mechanisms : Shi et al. (2006) discussed the palladium-catalyzed ring enlargement of methylenecyclopropanes to cyclobutenes, a process relevant to the chemical transformations of compounds like 1,2-Cyclobutanedimethanol (Shi, Liu, & Tang, 2006).
Propriétés
IUPAC Name |
[2-(hydroxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAADRFVRUBFCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965716 | |
| Record name | (Cyclobutane-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Cyclobutanedimethanol | |
CAS RN |
55659-54-6, 5140-07-8 | |
| Record name | 1,2-Cyclobutanedimethanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclobutanedimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Cyclobutane-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




